(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WXFL10203614 is a synthetic organic compound classified as a Janus kinase inhibitor. It has been developed as a potential treatment for rheumatoid arthritis and certain types of cancer. The compound is known for its water-solubility and has shown promise in preclinical and clinical studies .
Preparation Methods
The synthesis of WXFL10203614 involves multiple steps, including the formation of heterocyclic compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of WXFL10203614 is synthesized through a series of reactions involving pyrrolo[2,3-d]pyrimidine and imidazo[1,2-a]pyridine derivatives.
Functionalization: The core structure is then functionalized with various substituents to enhance its pharmacological properties.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial production methods for WXFL10203614 involve scaling up the synthetic route while maintaining stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
WXFL10203614 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different analogues.
Substitution: Substitution reactions, particularly nucleophilic substitution, are commonly used to introduce different substituents onto the core structure
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically analogues of WXFL10203614 with modified pharmacological properties.
Scientific Research Applications
WXFL10203614 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in studies of Janus kinase inhibition and signal transduction pathways.
Biology: In biological research, WXFL10203614 is used to study the effects of Janus kinase inhibition on cellular processes such as proliferation and apoptosis.
Medicine: Clinically, WXFL10203614 is being investigated as a treatment for rheumatoid arthritis and certain types of cancer, particularly those resistant to conventional therapies
Mechanism of Action
WXFL10203614 exerts its effects by inhibiting the activity of Janus kinases, a family of enzymes involved in the signaling pathways that regulate immune responses and cell growth. By blocking these enzymes, WXFL10203614 disrupts the signaling pathways, leading to reduced inflammation and inhibition of cancer cell proliferation. The compound specifically targets the Janus kinase-STAT pathway, which is crucial for the survival and growth of certain cancer cells .
Comparison with Similar Compounds
WXFL10203614 is unique among Janus kinase inhibitors due to its water-solubility and specific targeting of Janus kinase 1. Similar compounds include:
Tofacitinib: Another Janus kinase inhibitor used for rheumatoid arthritis, but with a different solubility profile and spectrum of activity.
Baricitinib: A Janus kinase inhibitor with applications in rheumatoid arthritis and other inflammatory conditions.
Ruxolitinib: Primarily used for myelofibrosis and polycythemia vera, targeting different Janus kinase subtypes
WXFL10203614 stands out due to its favorable pharmacokinetic profile and potential for oral administration, making it a promising candidate for further clinical development.
Properties
Molecular Formula |
C15H15N7 |
---|---|
Molecular Weight |
293.33 g/mol |
IUPAC Name |
(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H15N7/c1-21(15-12-2-4-17-14(12)18-9-19-15)11-3-5-22-8-10(7-16)20-13(22)6-11/h2,4,8-9,11H,3,5-6H2,1H3,(H,17,18,19)/t11-/m1/s1 |
InChI Key |
TXNZCRVVBSQZCV-LLVKDONJSA-N |
Isomeric SMILES |
CN([C@@H]1CCN2C=C(N=C2C1)C#N)C3=NC=NC4=C3C=CN4 |
Canonical SMILES |
CN(C1CCN2C=C(N=C2C1)C#N)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.